

Application Note: Profiling the Kinase Selectivity of a Covalent JAK3 Inhibitor

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Compound of Interest

Compound Name: JAK3 covalent inhibitor-2

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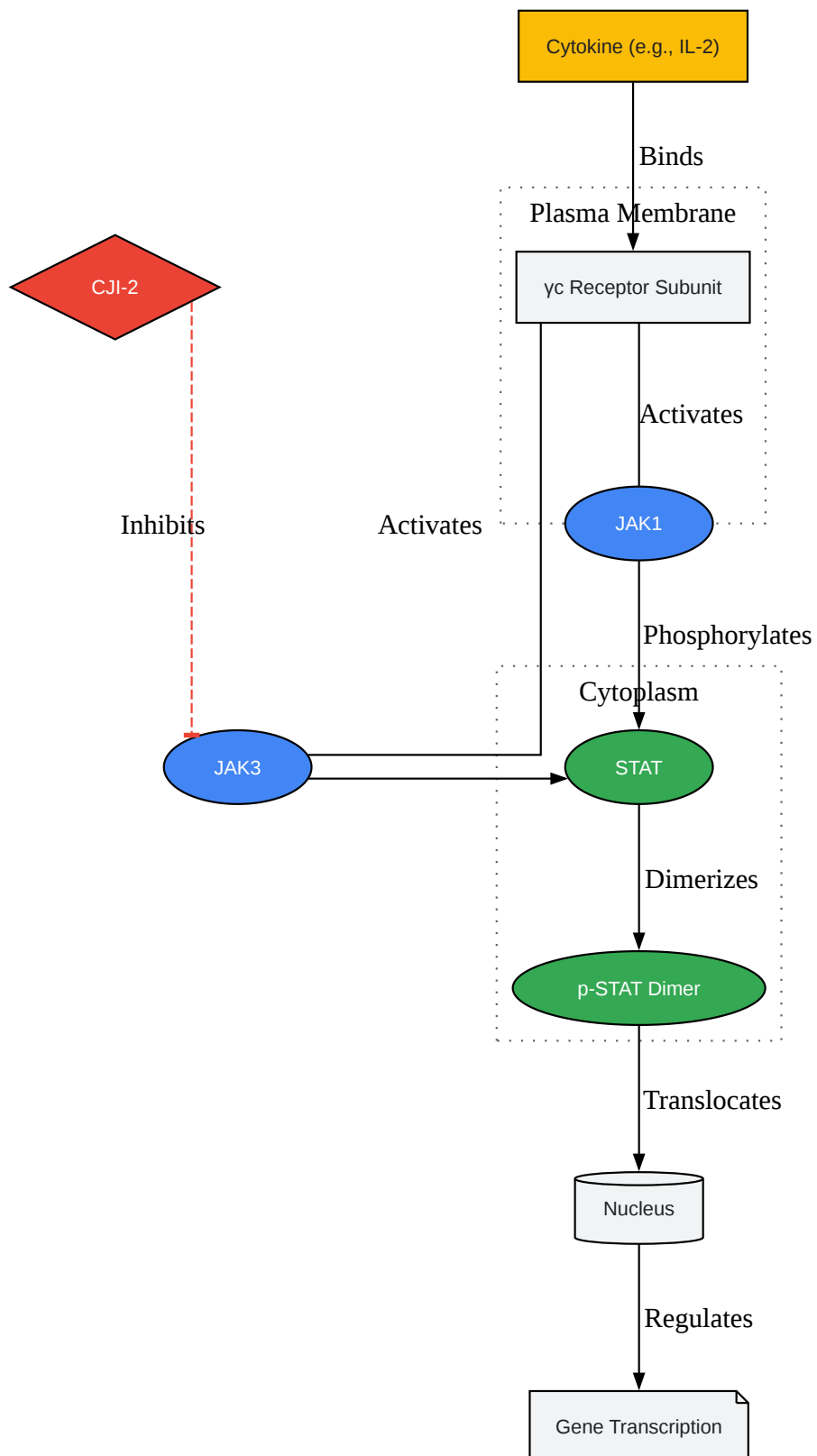
Abstract

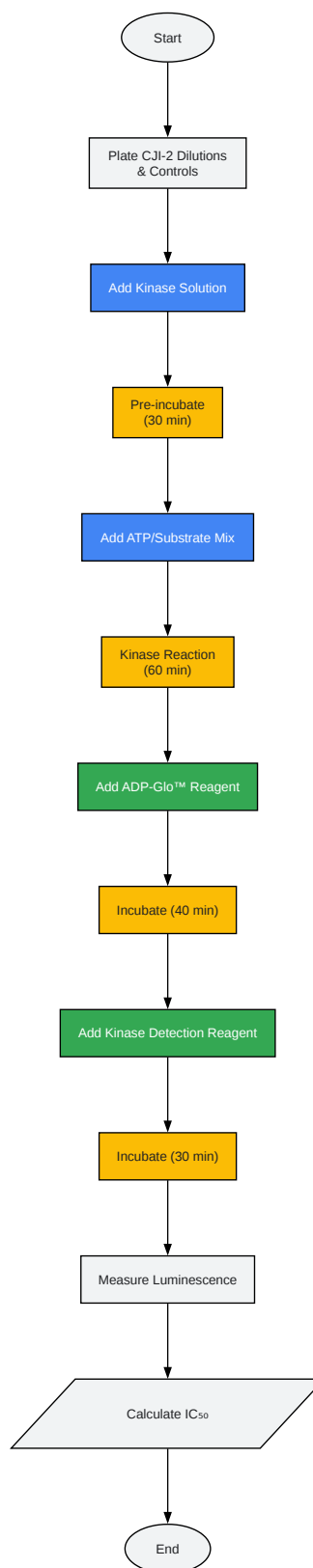
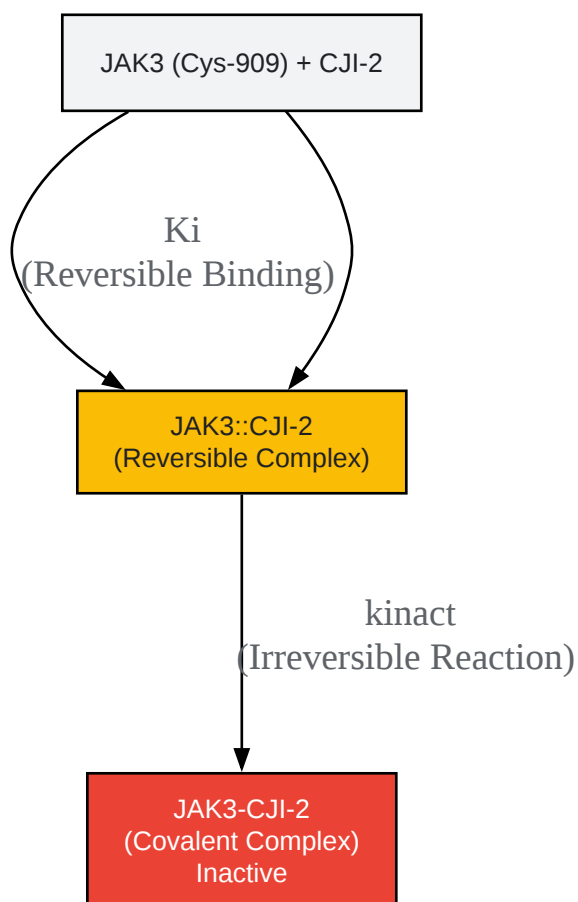
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and are significant targets for autoimmune diseases and cancer.[1][2] Achieving selectivity among these highly homologous kinases is a major challenge in drug discovery.[3][4] JAK3, with its expression largely restricted to hematopoietic cells, is an attractive target for immunosuppression.[5][6] A key structural feature that distinguishes JAK3 from other family members is a unique cysteine residue (Cys-909) located in the ATP-binding site.[3][7] This has enabled the development of covalent inhibitors that form an irreversible bond with Cys-909, offering a powerful strategy for achieving high potency and selectivity.[4][8] This document provides detailed protocols and application notes for assessing the kinase selectivity profile of a representative covalent JAK3 inhibitor, hereafter referred to as Covalent JAK3 Inhibitor-2 (CJI-2), using biochemical and cellular assays.

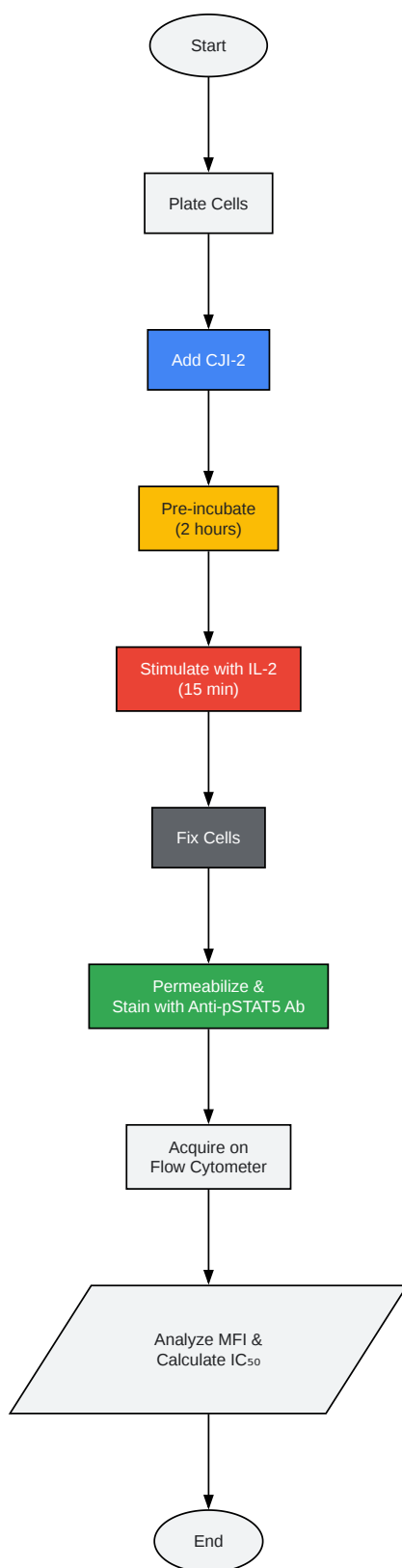
The JAK3 Signaling Pathway

JAK3 is essential for signaling by cytokines that utilize the common gamma chain (γ_c) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5][9] Upon cytokine binding, the

receptor subunits dimerize, bringing JAK1 and JAK3 into close proximity.[6] This leads to their activation and the subsequent phosphorylation of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10][11] The recruited STATs are then phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in lymphocyte development, proliferation, and function.[5] [11][12]







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